molecular formula C9H12FN3O5 B12395072 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B12395072
M. Wt: 261.21 g/mol
InChI Key: KZCDDPIOLQOXHB-TZLAVLDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is known for its antiviral and anticancer properties, making it a significant subject of research in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves several steps. One common method includes the fluorination of cytidine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting RNA synthesis. It is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA. This leads to the inhibition of RNA polymerases I, II, and III, ultimately resulting in apoptosis of the target cells .

Properties

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1

InChI Key

KZCDDPIOLQOXHB-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)N)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F

Origin of Product

United States

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